Chlorohydroxytriphenylantimony
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Overview
Description
Preparation Methods
The synthesis of chlorohydroxytriphenylantimony involves the reaction of bis(2,6-dichlorophenoxo)triphenylantimony with triphenylantimony dichloride . This reaction yields chloro(2,6-dichlorophenoxo)triphenylantimony. Another method involves the preparation of 2,6-dichlorophenoxotetraphenylantimony from pentaphenylantimony and bis(2,6-dichlorophenoxo)triphenylantimony . The antimony atoms in these compounds exhibit a distorted trigonal-bipyramidal coordination .
Chemical Reactions Analysis
Chlorohydroxytriphenylantimony undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It catalyzes isomerization reactions that contribute to the biosynthesis of steroid hormones . Common reagents and conditions used in these reactions include organic solvents and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions include various organometallic compounds and derivatives of benzene .
Scientific Research Applications
Chlorohydroxytriphenylantimony has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology and medicine, it is studied for its potential effects on enzymes involved in glycogenolysis and gluconeogenesis pathways . Additionally, it is used in industrial applications as an antioxidant at high temperatures .
Mechanism of Action
The mechanism of action of chlorohydroxytriphenylantimony involves its interaction with enzymes and molecular targets within biological systems. It is suggested that antimony, the central element in the compound, affects circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways . The exact molecular targets and pathways involved remain under investigation, but the myocardium is identified as a potential target of antimony toxicity .
Comparison with Similar Compounds
Chlorohydroxytriphenylantimony can be compared with other organoantimony compounds such as triphenylantimony and pentaphenylantimony . These compounds share similar structural features, including the presence of phenyl groups attached to the antimony atom. this compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity .
Similar compounds include:
- Triphenylantimony
- Pentaphenylantimony
- Chloro(2,6-dichlorophenoxo)triphenylantimony
- 2,6-Dichlorophenoxotetraphenylantimony
Properties
CAS No. |
36368-97-5 |
---|---|
Molecular Formula |
C18H17ClOSb |
Molecular Weight |
406.5 g/mol |
InChI |
InChI=1S/3C6H5.ClH.H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;1H2;/q;;;;;+1/p-1 |
InChI Key |
YRELYGKGPWAXGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.O |
Origin of Product |
United States |
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